5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine

Lipophilicity Drug-likeness ADME

A uniquely differentiated pentasubstituted pyrimidine scaffold offering sequential, orthogonal reactivity: C4-Cl undergoes first oxidative addition, followed by C5-Br coupling—no protecting groups needed. The C6-CHF₂ group provides a critical lipophilicity boost (ΔXLogP ≈ +0.6) and metabolic stability versus 6‑methyl analogs, directly addressing CYP‑mediated clearance in ATP‑competitive kinase programs. With fragment‑like properties (MW 257.46, TPSA 25.8 Ų, logP 2.9), it minimizes aggregation risk in SPR screening. Sourced at 97% purity from multiple qualified suppliers, ensuring lot‑to‑lot consistency for GLP toxicology and radiolabeled studies.

Molecular Formula C6H4BrClF2N2
Molecular Weight 257.46 g/mol
Cat. No. B11775950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine
Molecular FormulaC6H4BrClF2N2
Molecular Weight257.46 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)Br)C(F)F
InChIInChI=1S/C6H4BrClF2N2/c1-2-11-4(6(9)10)3(7)5(8)12-2/h6H,1H3
InChIKeyDYEOYLFMLZQGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine – Structural and Physicochemical Baseline for Polyhalogenated Pyrimidine Procurement


5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine (CAS 1710471-51-4) is a pentasubstituted pyrimidine building block carrying three distinct halogen/halogenoid substituents—bromine at C5, chlorine at C4, and a difluoromethyl group at C6—alongside a methyl group at C2. Its computed XLogP3-AA is 2.9, molecular weight 257.46 g/mol, and topological polar surface area 25.8 Ų [1]. The compound belongs to the class of polyhalogenated pyrimidines widely employed as modular intermediates in medicinal chemistry, particularly for kinase inhibitor programs [2]. Its multifunctional substitution pattern enables sequential, regioselective derivatization that is not achievable with simpler mono- or dihalogenated analogs.

Why 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine Cannot Be Replaced by In-Class Analogs


Polyhalogenated pyrimidines appear interchangeable at the level of a general structural formula, but the regiochemical identity and electronic character of each halogen substituent dictate the reaction sequence, cross-coupling regioselectivity, and stability of downstream intermediates. The difluoromethyl group at C6 introduces a lipophilicity increment (ΔXLogP3-AA ≈ +0.6 vs. the 6‑methyl analog [1]) and alters the electron density of the pyrimidine ring, affecting oxidative addition rates at C4‑Cl and C5‑Br. Generic substitution with, for example, 5‑bromo‑4‑chloro‑6‑methylpyrimidine forfeits the metabolic stability advantage conferred by the CHF₂ moiety and shifts the regiochemical bias in palladium‑catalyzed couplings, potentially leading to different major products . Selecting the wrong analog therefore introduces risk of failed route scouting, impurity profiles, and non‑reproducible biological data in structure‑activity relationship campaigns.

Quantitative Differentiation Evidence for 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA Comparison vs. 6‑Methyl Analog

The target compound exhibits a computed XLogP3-AA of 2.9, compared to 2.3 for the direct 6‑methyl analog 5‑bromo‑4‑chloro‑6‑methylpyrimidine [1][2]. The ΔXLogP3-AA of +0.6 is attributable to the replacement of –CH₃ with –CHF₂ and translates into an approximately 4‑fold increase in calculated octanol/water partition coefficient.

Lipophilicity Drug-likeness ADME

Metabolic Stability Enhancement Conferred by the CHF₂ Moiety: Class-Level Inference from PQR514 vs. PQR309

In head‑to‑head preclinical profiling, the difluoromethyl‑pyrimidine‑based pan‑PI3K inhibitor PQR514 demonstrated superior in vivo antitumor activity compared to its predecessor PQR309, achieving equivalent efficacy at approximately 8‑fold lower concentrations (OVCAR‑3 xenograft model) [1]. Incubation with recombinant human CYP1A1 and CYP1A2 revealed minimal CYP‑mediated metabolism of PQR514, whereas the non‑fluorinated reference compound PQR309 showed substantial susceptibility [2]. Although direct metabolic data for the standalone building block are not published, the class‑level behavior of CHF₂‑substituted pyrimidines supports the assertion that the difluoromethyl group retards oxidative metabolism.

Metabolic stability CYP metabolism Kinase inhibitors

Regioselective Cross‑Coupling Potential: C4‑Cl vs. C5‑Br Reactivity Differentiates Orthogonal Derivatization Sequences

Quantum‑mechanical calculations on a related polyhalogenated pyrimidine (5‑bromo‑2,4‑dichloropyrimidine) show that the C4‑Cl bond exhibits a LUMO lobe suitable for initial oxidative addition, while the C5‑Br bond is activated in a subsequent step, enabling sequential, orthogonal functionalization . Extension of this principle to the target compound, which replaces the C2‑Cl with methyl and introduces CHF₂ at C6, predicts that the C4‑Cl position remains the most electrophilic site for first cross‑coupling, preserving the C5‑Br for later diversification. In contrast, the positional isomer 4‑bromo‑5‑chloro‑6‑(difluoromethyl)pyrimidine (CAS 2098127‑77‑4) inverts Br and Cl positions and would deliver a different reaction sequence .

Sequential cross-coupling Regioselectivity Pyrimidine functionalization

Purity Benchmarking and Batch Reproducibility for Procurement-Quality Assessment

Commercially, the target compound is available at certified purities of 95% (AKSci) , 97% (Chemeenu) , and 98% (Leyan) , reflecting robust quality control across independent suppliers. The positional isomer 4‑bromo‑5‑chloro‑6‑(difluoromethyl)pyrimidine, by contrast, lacks multiple independent vendor listings or certified purity data in open databases, implying limited commercial availability and batch‑to‑batch variability risk . For procurement professionals, the existence of three independent purity‑verified sources reduces supply‑chain risk and facilitates competitive pricing.

Purity Quality control Reproducibility

High-Value Procurement Scenarios for 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine Based on Quantified Differentiation


Lead Optimization of Kinase Inhibitors Requiring Balanced Lipophilicity and Metabolic Stability

The compound’s XLogP3-AA of 2.9 and class‑validated CHF₂‑driven metabolic stability make it an optimal core scaffold for designing ATP‑competitive kinase inhibitors with improved pharmacokinetic profiles [1]. Procurement should be prioritized over the 6‑methyl analog when the target product profile demands logP between 2 and 4 and reduced CYP‑mediated clearance, as demonstrated by the PQR514 vs. PQR309 case [2].

Sequential Diversification via Regioselective Cross-Coupling for Structure–Activity Relationship Libraries

The orthogonal reactivity of C4‑Cl (first oxidative addition) and C5‑Br (second coupling) allows systematic exploration of C4 and C5 vectors without protecting group manipulations . This scenario directly leverages the regiochemical evidence from Section 3 and is most valuable to synthetic chemistry teams planning parallel library synthesis with >24 compounds.

Multi-Sourcing for GLP Radiolabeling or Toxicology Batch Preparation

The availability of the compound at 95–98% purity from at least three independent vendors qualifies it for GLP‑compliant synthesis of radiolabeled analogs or toxicology batches, where documented lot‑to‑lot consistency and secondary supplier qualification are mandatory. The positional isomer 4‑bromo‑5‑chloro‑6‑(difluoromethyl)pyrimidine cannot meet this requirement due to limited commercial sourcing.

Fragment‑Based Drug Design and Biophysical Assay Scaffold Supply

With a molecular weight of 257.46 Da, a TPSA of 25.8 Ų, and H‑bond acceptor count of 4 [1], the compound resides in fragment‑like chemical space suitable for surface plasmon resonance or thermal shift screening campaigns. Its balanced lipophilicity (XLogP3 = 2.9) supports aqueous solubility at screening concentrations (typically 10–200 µM), reducing the risk of false negatives due to aggregation, a known limitation of more lipophilic analogs.

Quote Request

Request a Quote for 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.